Mmp-2/mmp-9 inhibitor II

MMP-2 inhibition MMP-9 inhibition N-sulfonylamino acid series

MMP-2/MMP-9 Inhibitor II (also designated BPHA, N-biphenyl sulfonyl-phenylalanine hydroxamic acid) is a synthetic, orally bioavailable small-molecule inhibitor belonging to the N-sulfonylamino acid derivative class. It potently and selectively inhibits matrix metalloproteinases MMP-2, MMP-9, and the membrane-type MMP-14, while sparing MMP-1, MMP-3, and MMP-7.

Molecular Formula C21H20N2O4S
Molecular Weight 396.5 g/mol
CAS No. 193807-60-2
Cat. No. B1241854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMmp-2/mmp-9 inhibitor II
CAS193807-60-2
Synonyms(2R)-((4-biphenylylsulfonyl)amino)-N-hydroxy-3-phenylpropionamide
4-BPS-A-HPPA cpd
Molecular FormulaC21H20N2O4S
Molecular Weight396.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)NO)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3
InChIInChI=1S/C21H20N2O4S/c24-21(22-25)20(15-16-7-3-1-4-8-16)23-28(26,27)19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-14,20,23,25H,15H2,(H,22,24)/t20-/m1/s1
InChIKeyUPCAIRKRFXQRRM-HXUWFJFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MMP-2/MMP-9 Inhibitor II (BPHA, CAS 193807-60-2): A Selective Gelatinase/MMP-14 Inhibitor for Oncology and Angiogenesis Research Procurement


MMP-2/MMP-9 Inhibitor II (also designated BPHA, N-biphenyl sulfonyl-phenylalanine hydroxamic acid) is a synthetic, orally bioavailable small-molecule inhibitor belonging to the N-sulfonylamino acid derivative class [1]. It potently and selectively inhibits matrix metalloproteinases MMP-2, MMP-9, and the membrane-type MMP-14, while sparing MMP-1, MMP-3, and MMP-7 [2]. Unlike its closest structural analog MMP-2/MMP-9 Inhibitor I (compound 5a), BPHA exhibits substantially greater potency against its primary targets and additionally inhibits MMP-14, making it a preferred research tool for studies requiring selective gelatinase and MT1-MMP blockade without broad-spectrum MMP suppression [1][2].

Why MMP-2/MMP-9 Inhibitor II Cannot Be Replaced by Generic Gelatinase Inhibitors: Procurement-Relevant Differentiation


Superficially, several MMP inhibitors target MMP-2 and MMP-9, but MMP-2/MMP-9 Inhibitor II (BPHA) occupies a distinct selectivity niche that generic substitution cannot replicate. Broad-spectrum hydroxamate inhibitors such as GM6001 (ilomastat) and marimastat potently inhibit MMP-1, MMP-3, and MMP-7 alongside gelatinases, leading to musculoskeletal toxicity in preclinical models [1]. Conversely, the closest structural analog MMP-2/MMP-9 Inhibitor I (compound 5a) is approximately 8- to 18-fold less potent and lacks MMP-14 inhibitory activity, while possessing a unique pro-apoptotic synergy with TNFα that BPHA does not share [1][2]. Even the enantiomer (-)BPHA is completely inactive, demonstrating that stereochemical identity is critical [2]. These multi-dimensional differences—potency, selectivity spectrum, MMP-14 engagement, and functional pharmacology—mean that substituting one gelatinase inhibitor for another without experimental verification risks altering key biological outcomes.

MMP-2/MMP-9 Inhibitor II: Quantitative Differentiation Evidence Against Key Comparators for Informed Procurement


18-Fold Greater MMP-2 Potency and 8-Fold Greater MMP-9 Potency Compared to MMP-2/MMP-9 Inhibitor I (5a)

Within the same N-sulfonylamino acid chemical series disclosed in Tamura et al. (1998), MMP-2/MMP-9 Inhibitor II (BPHA) demonstrates substantially greater inhibitory potency against both MMP-2 and MMP-9 compared to its closest structural congener, MMP-2/MMP-9 Inhibitor I (compound 5a, CAS 193807-58-8) [1]. The differentiation arises from structural modification of the sulfonamide moiety—BPHA incorporates a biphenylsulfonyl group that enhances target engagement, whereas Inhibitor I bears a simpler phenylsulfonyl substitution [1]. This potency gap has direct implications for the working concentration required in cell-based and in vivo assays, where Inhibitor I may necessitate concentrations that risk off-target effects before achieving comparable gelatinase blockade.

MMP-2 inhibition MMP-9 inhibition N-sulfonylamino acid series

Unique MMP-14 (MT1-MMP) Inhibitory Activity Absent in MMP-2/MMP-9 Inhibitor I

MMP-2/MMP-9 Inhibitor II (BPHA) additionally inhibits MMP-14 (MT1-MMP) with an IC50 of 17 nM, a property not reported for MMP-2/MMP-9 Inhibitor I (5a) [1]. MMP-14 is a membrane-tethered collagenase that activates pro-MMP-2 at the cell surface and directly degrades extracellular matrix components, playing a key role in cancer cell invasion and angiogenesis [1]. The dual inhibition of both soluble gelatinases (MMP-2/MMP-9) and the membrane-bound MMP-14 by BPHA provides a more comprehensive blockade of the MMP-2 activation axis than Inhibitor I can achieve. This is a class-level inference based on the distinct selectivity profiles reported for each compound in the primary literature.

MMP-14 inhibition MT1-MMP tumor invasion

High Selectivity Over MMP-1, -3, and -7 Versus Broad-Spectrum Clinical MMP Inhibitors (GM6001, Marimastat)

BPHA demonstrates a marked selectivity window by sparing MMP-1 (collagenase-1, IC50 = 974 nM), MMP-3 (stromelysin-1, IC50 > 1000 nM), and MMP-7 (matrilysin, IC50 = 795 nM) at concentrations that fully inhibit MMP-2, -9, and -14 [1]. In contrast, the broad-spectrum hydroxamate inhibitor GM6001 (ilomastat) potently inhibits MMP-1 (Ki = 0.4 nM), MMP-3 (Ki = 27 nM), and MMP-7 (IC50 = 3.7 nM) . Similarly, marimastat inhibits MMP-1 (IC50 = 5 nM), MMP-3 (IC50 = 230 nM), and MMP-7 (IC50 = 13 nM) . The selectivity of BPHA translates to a documented absence of hematotoxicity and body weight loss in murine models, adverse effects that have been associated with broad-spectrum MMP inhibition in clinical trials [1]. This comparison is cross-study, as selectivity profiles were generated in independent assay systems.

MMP selectivity broad-spectrum inhibitors musculoskeletal toxicity

Lack of Pro-Apoptotic Synergy with TNFα Distinguishes BPHA from MMP-2/MMP-9 Inhibitor I (5a)

A critical functional distinction between the two N-sulfonylamino acid analogs was established in a direct head-to-head study by Nyormoi et al. (2003) [1]. MMP-2/MMP-9 Inhibitor I (compound 5a) synergized with TNFα, TRAIL, and Fas-cross-linking antibody (CH11) to enhance apoptosis in multiple cancer cell lines, whereas MMP-2/MMP-9 Inhibitor II (BPHA, designated 2/9II) did not exhibit this pro-apoptotic synergy when tested under identical conditions [1]. Figure 2 of this study explicitly compares both compounds, showing that 5a is the only tested MMP inhibitor that synergized with TNFα to enhance apoptosis [2]. This demonstrates that despite sharing a common N-sulfonylamino acid scaffold, the biphenylsulfonyl modification in BPHA abolishes the pro-apoptotic functional property present in 5a.

apoptosis synergy TNFα functional selectivity

In Vivo Oral Efficacy with Enantiomeric Specificity: BPHA Active, (-)BPHA Completely Inactive

The stereochemical requirement for BPHA's activity was rigorously demonstrated using its enantiomer (-)BPHA as a negative control [1][2]. Daily oral administration of 200 mg/kg BPHA in mice produced 48% tumor growth inhibition in the B16-BL6 melanoma model and 45% inhibition in the F2 hemangio-endothelioma model, along with 42% inhibition of liver metastasis of C-1H human colon carcinoma cells [1]. In contrast, (-)BPHA administered at the same dose and route showed no MMP inhibitory activity in vitro and no antitumor or antiangiogenic efficacy in vivo [1][2]. Film in situ zymography further confirmed that oral BPHA, but not (-)BPHA, dose- and time-dependently inhibited net gelatinolytic MMP activity in Ma44 tumor xenograft tissues [3]. This enantiomeric specificity provides a built-in negative control compound for experimental design.

oral bioavailability enantiomer specificity in vivo tumor models

High-Impact Application Scenarios for MMP-2/MMP-9 Inhibitor II (BPHA) Based on Quantitative Differentiation Evidence


Tumor Angiogenesis and Metastasis Studies Requiring Selective Gelatinase/MMP-14 Blockade Without MMP-1/MMP-3 Confounding

BPHA is the inhibitor of choice for in vivo tumor angiogenesis and metastasis models where broad-spectrum MMP inhibition would introduce confounding variables from MMP-1 and MMP-3 suppression. Its 48% tumor growth inhibition in B16-BL6 melanoma and 42% reduction in liver metastasis of human colon carcinoma, achieved through daily oral dosing at 200 mg/kg without hematotoxicity or body weight loss, make it suitable for chronic dosing protocols [1]. The added MMP-14 inhibition distinguishes BPHA from Inhibitor I for studies focused on the MMP-2 activation cascade and MT1-MMP-dependent invasion [2].

Ocular Neovascularization Research (Choroidal Neovascularization / Wet AMD Models)

In laser-induced choroidal neovascularization (CNV) models in Brown Norway rats, orally administered BPHA at 25-100 mg/kg twice daily produced significant, dose-dependent reduction in CNV lesion thickness and fluorescein leakage scores (p<0.01) [1]. Film in situ zymography confirmed that MMP-2 gelatinolytic activity within CNV lesions was directly inhibited by BPHA treatment. This application leverages BPHA's oral bioavailability and selective MMP-2/9/14 inhibition profile, which is mechanistically relevant to ocular angiogenesis where MMP-2 and MMP-9 are the predominant gelatinases involved in Bruch's membrane degradation [1].

Neuroinflammatory Disease Models Involving MMP-Dependent Blood-Brain Barrier Disruption

BPHA has been validated in HTLV-I-associated myelopathy/tropical spastic paraparesis (HAM/TSP) research, where it inhibited the heightened transmigration of CD4+ T lymphocytes at 25 μM in invasion chamber assays [1]. The selective inhibition of MMP-2, -9, and -14 without affecting MMP-1 and MMP-3 is mechanistically relevant, as MMP-2 and MMP-9 are implicated in blood-brain barrier breakdown while MMP-1 and MMP-3 are less involved in this specific pathology. This application scenario is supported by correlative clinical evidence showing elevated MMP-2 and MMP-9 levels in cerebrospinal fluid and active inflammatory lesions of HAM/TSP patients [1].

Experimental Designs Requiring Enantiomeric Negative Control for Target Engagement Verification

BPHA's well-characterized inactive enantiomer (-)BPHA provides a unique experimental advantage: it can be used as a rigorous negative control to verify that observed phenotypic effects are due to MMP-2/9/14 catalytic inhibition rather than off-target activities of the hydroxamic acid warhead or biphenylsulfonyl scaffold. Oral administration of (-)BPHA at identical doses (200 mg/kg) produces no MMP inhibition by film in situ zymography and no antitumor or antiangiogenic efficacy [1][2]. This built-in control is not available for most other MMP inhibitors and enables definitive target engagement conclusions that strengthen manuscript quality and reproducibility [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mmp-2/mmp-9 inhibitor II

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.